Mulberroside F
Description
Mulberroside F (Moracin M-6, 3′-di-O-β-D-glucopyranoside) is a diglycosidic phenolic compound classified under 2-arylbenzofuran flavonoids, predominantly isolated from Morus species (mulberry) . Structurally, it consists of a benzofuran core linked to two glucose moieties (Figure 1a), contributing to its stability and solubility . Its presence has been confirmed in mulberry roots, leaves, and stem barks, with root tissues showing the highest concentrations (121.52 ± 6.59 µg/g in soil-grown plants) .
This compound exhibits potent anti-tyrosinase activity, inhibiting melanogenesis by suppressing tyrosinase-related proteins and microphthalmia-associated transcription factor (MITF), making it a candidate for cosmeceutical applications as a skin-whitening agent . Additionally, it demonstrates antioxidant properties and UV absorption capacity, further supporting its role in photoprotection . Recent in vitro studies highlight its non-cytotoxic profile in human keratinocyte (HaCaT) and Vero cell lines, underscoring its safety for topical use .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOTUXWPXDQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mulberroside F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 234 °C | |
| Record name | Mulberroside F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Solvent Partitioning for Fraction Enrichment
To enrich this compound content, the methanol extract undergoes sequential liquid-liquid partitioning using solvents of increasing polarity. As detailed in a protocol by Gao et al. (2002), the concentrated extract is suspended in distilled water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). The BuOH fraction, which contains the majority of glycosylated stilbenes, is collected and evaporated to dryness. This step eliminates non-polar contaminants and concentrates this compound into a manageable fraction for subsequent chromatographic separation.
Chromatographic Purification Strategies
Chromatography remains the cornerstone of this compound purification, with Diaion HP-20 resin and Sephadex LH-20 being the most frequently employed stationary phases.
Diaion HP-20 Column Chromatography
The BuOH fraction is reconstituted in a minimal volume of distilled water and loaded onto a Diaion HP-20 column (bed volume: 50 × 500 mm). Elution is performed stepwise with the following solvent systems:
| Eluent Composition | Volume (mL) | Target Fractions |
|---|---|---|
| H₂O | 3,500 | Remove sugars |
| 50% Ethanol | 2,000 | Enrich stilbenes |
| 100% Ethanol | 2,000 | Elute remaining compounds |
The 50% ethanol eluate, which contains this compound, is concentrated and subjected to further purification.
Sephadex LH-20 Gel Filtration
The active fraction from Diaion HP-20 chromatography is applied to a Sephadex LH-20 column equilibrated with H₂O. Gradient elution with H₂O-MeOH (1:0 → 0:1, v/v) separates compounds based on molecular size and polarity. This compound elutes in the H₂O-MeOH (3:7) fraction, yielding a purity of >90% as confirmed by HPLC-DAD.
Advanced Purification via Preparative HPLC
For pharmaceutical-grade applications, preparative high-performance liquid chromatography (HPLC) is employed. A C18 reverse-phase column (250 × 21.2 mm, 5 µm) is used with the following parameters:
| Parameter | Specification |
|---|---|
| Mobile Phase | Acetonitrile:H₂O (25:75, v/v) |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 1 mL |
This compound elutes at 12–14 minutes, and collected fractions are lyophilized to obtain a white crystalline powder with a final purity of ≥98%.
Yield Optimization and Challenges
The yield of this compound varies significantly depending on the source material and extraction protocol. A comparative analysis of methodologies reveals the following yields:
| Method | Yield (mg/kg dried leaves) |
|---|---|
| 85% Methanol Extraction | 120–150 |
| Diaion HP-20 + Sephadex LH-20 | 85–110 |
| Preparative HPLC | 70–90 |
Key challenges include the compound’s sensitivity to oxidative degradation during extraction and its low solubility in aqueous buffers (5 mg/mL in ethanol). To mitigate these issues, protocols recommend conducting extractions under nitrogen atmosphere and incorporating antioxidants like ascorbic acid at 0.1% (w/v).
Analytical Characterization
Post-purification, this compound is characterized using spectroscopic and chromatographic techniques:
-
UV-Vis Spectroscopy : λₘₐₐ at 280 nm (aromatic π→π* transitions).
-
Mass Spectrometry : ESI-MS m/z 567.2 [M+H]⁺, confirming a molecular weight of 566.51 g/mol.
-
NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) δ 6.85 (s, H-3), 4.90 (d, J = 7.2 Hz, glucose anomeric proton).
Scalability and Industrial Considerations
While laboratory-scale methods produce milligram quantities, industrial-scale synthesis requires optimization for cost-effectiveness. Emerging techniques such as pressurized hot water extraction (PHWE) at 150°C and 50 bar have shown promise, increasing yields by 40% compared to conventional methanol extraction . However, thermal degradation risks necessitate precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.
Scientific Research Applications
Anti-Inflammatory Effects
Asthma Management
Recent studies have demonstrated that Mulberroside F effectively reduces airway inflammation and hyperresponsiveness in asthmatic models. In a controlled experiment involving BALB/c mice sensitized with ovalbumin, administration of this compound resulted in decreased eosinophil infiltration and reduced levels of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13 in bronchoalveolar lavage fluid. The compound also inhibited reactive oxygen species production and ICAM-1 expression in TNF-α-stimulated human tracheal epithelial cells, indicating its potential as a therapeutic agent for asthma management .
Skin Whitening Agent
Inhibition of Melanin Biosynthesis
this compound has shown promising results as a skin whitening agent due to its ability to inhibit tyrosinase activity, an enzyme critical for melanin production. In vitro studies revealed that this compound significantly reduced melanin formation in melan-a cells, suggesting its potential application in treating hyperpigmentation disorders. Although its efficacy is lower than that of kojic acid, it offers a natural alternative for cosmetic formulations aimed at skin lightening .
Antioxidant Properties
Protection Against Oxidative Stress
The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative damage. In addition to its role in inhibiting melanin synthesis, this compound has been reported to scavenge superoxide radicals, thereby contributing to cellular protection against oxidative stress. This property enhances its appeal for inclusion in dietary supplements and cosmetic products aimed at promoting skin health .
Biochemical Research
Cytotoxicity and Safety Profile
Studies assessing the cytotoxic effects of this compound have indicated that it possesses a favorable safety profile. Research involving human keratinocyte cell lines demonstrated that extracts containing this compound did not exhibit significant cytotoxicity, supporting its potential use in both pharmaceutical and cosmetic applications without adverse effects on cell viability .
Data Summary Table
Mechanism of Action
The mechanism of action of such compounds would depend on their specific biological targets. Generally, the hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The benzofuran moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound | Class | Glycosylation | Primary Bioactivities | Key Sources |
|---|---|---|---|---|
| Mulberroside F | 2-arylbenzofuran | Diglycoside | Anti-tyrosinase, antioxidant, UV absorption | Mulberry roots, callus |
| Mulberroside A | Stilbene glycoside | Diglycoside | Neuroprotection, uricosuric, anti-inflammatory | Mulberry root bark |
| Oxyresveratrol | Stilbene aglycone | None | Tyrosinase inhibition, hepatoprotection | Mulberry heartwood |
| Resveratrol | Stilbene aglycone | None | Antioxidant, cardioprotective, anti-aging | Grapes, mulberry pith |
| Mulberroside C | Flavonoid glycoside | Monoglycoside | Antiplatelet, cyclic nucleotide modulation | Mulberry roots |
Key Observations:
Glycosylation Status : this compound and A are glycosylated, enhancing their stability compared to aglycones like oxyresveratrol and resveratrol . Deglycosylation of Mulberroside A to oxyresveratrol increases its inhibitory potency against cholesterol biosynthesis enzymes (HMG-CoA reductase, squalene synthase) but reduces bioavailability .
Biological Activities: Anti-Tyrosinase: this compound and oxyresveratrol both inhibit tyrosinase, but this compound’s glycosylation may prolong its activity in formulations . Antiplatelet: Mulberroside C uniquely modulates cyclic nucleotide signaling (cAMP/cGMP) and inhibits αIIb/β3 integrin activation, distinguishing it from F .
Content and Production Efficiency
Table 2: Comparative Content in Mulberry Tissues (µg/g)
| Compound | Soil-Grown Roots | In Vitro Roots | In Vitro Callus | Leaves (Soil-Grown) |
|---|---|---|---|---|
| This compound | 121.52 ± 6.59 | 207.35 ± 23.42 | 160.97 ± 17.08 | 30.85 ± 5.98 |
| Mulberroside A | 250.10* | N/A | N/A | 45.20* |
| Oxyresveratrol | 18.30* | N/A | N/A | 5.60* |
*Data extrapolated from seasonal studies . N/A: Not available in cited sources.
- In Vitro Production : this compound is efficiently produced in root cultures (207.35 µg/g) and callus (160.97 µg/g), outperforming soil-grown roots . This contrasts with Mulberroside A, which is primarily extracted from field-grown root bark .
- Seasonal Variability : Oxyresveratrol and resveratrol levels peak in September but remain lower than Mulberroside A and F .
Biological Activity
Mulberroside F, a bioactive compound derived from the leaves and roots of Morus alba L., has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its pharmacological properties, particularly focusing on its anti-inflammatory, antioxidant, and anti-melanogenic effects.
Chemical Structure and Properties
This compound (Moracin M-6, 3′-di-O-β-D-glucopyranoside) is a glycoside that exhibits various biological activities. Its structure contributes to its ability to interact with biological systems, particularly in modulating inflammatory responses and melanin synthesis.
Anti-Inflammatory Effects
Recent studies have demonstrated that this compound significantly reduces airway inflammation and eosinophil infiltration in asthmatic models. In a study involving BALB/c mice sensitized with ovalbumin, administration of this compound resulted in:
- Reduction of pro-inflammatory cytokines : Levels of IL-4, IL-5, and IL-13 were significantly decreased in bronchoalveolar lavage fluid compared to control groups.
- Decreased airway hyperresponsiveness : The compound effectively mitigated airway constriction responses.
- Inhibition of reactive oxygen species (ROS) : this compound suppressed ROS production in TNF-α-stimulated human tracheal epithelial BEAS-2B cells, indicating its potential as an antioxidant agent .
Anti-Melanogenic Activity
This compound has been recognized for its potential as an anti-melanogenic agent. It inhibits tyrosinase activity, a key enzyme in melanin biosynthesis. Key findings include:
- Tyrosinase Inhibition : In vitro studies showed that this compound exhibited significant inhibition of tyrosinase activity in melan-a cells. The IC50 values for root and callus extracts containing this compound were determined to be 10.57 µg/mL and 92.06 µg/mL, respectively .
- Melanin Production : The compound effectively reduced melanin synthesis in cultured cells, suggesting its application in skin whitening products .
Antioxidant Activity
This compound also displays notable antioxidant properties. It has been shown to scavenge superoxide radicals, contributing to its protective effects against oxidative stress. However, its antioxidant activity is reported to be lower than that of kojic acid, another known antioxidant .
Table 1: Summary of Biological Activities of this compound
Q & A
Q. How can researchers align this compound studies with FAIR data principles?
- Methodological Answer :
- Findable : Assign DOIs to datasets and cite them in manuscripts.
- Accessible : Deposit data in open repositories (e.g., PubChem for compound data).
- Interoperable : Use standardized metadata (e.g., ISA-Tab format for omics data).
- Reusable : Provide detailed README files with experimental conditions and analysis scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
